Methyl 1-(2-cyanoethyl)aziridine-2-carboxylate

Physicochemical profiling Permeability prediction Medicinal chemistry design

Methyl 1-(2-cyanoethyl)aziridine-2-carboxylate (CAS 86649-90-3) is an N-substituted aziridine-2-carboxylic acid methyl ester featuring a highly strained three-membered aziridine ring (ring strain approximately 26–27 kcal/mol) substituted at N1 with a 2-cyanoethyl group (–CH₂CH₂CN) and at C2 with a methoxycarbonyl moiety (–COOCH₃). Its molecular formula is C₇H₁₀N₂O₂, with a molecular weight of 154.17 g/mol, computed XLogP3 of –0.3, and topological polar surface area (TPSA) of 53.1 Ų.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
Cat. No. B11917872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(2-cyanoethyl)aziridine-2-carboxylate
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1CN1CCC#N
InChIInChI=1S/C7H10N2O2/c1-11-7(10)6-5-9(6)4-2-3-8/h6H,2,4-5H2,1H3
InChIKeyJPGPKRARPJJMQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(2-cyanoethyl)aziridine-2-carboxylate – Procurement-Relevant Physicochemical Profile & Structural Identity


Methyl 1-(2-cyanoethyl)aziridine-2-carboxylate (CAS 86649-90-3) is an N-substituted aziridine-2-carboxylic acid methyl ester featuring a highly strained three-membered aziridine ring (ring strain approximately 26–27 kcal/mol) substituted at N1 with a 2-cyanoethyl group (–CH₂CH₂CN) and at C2 with a methoxycarbonyl moiety (–COOCH₃). Its molecular formula is C₇H₁₀N₂O₂, with a molecular weight of 154.17 g/mol, computed XLogP3 of –0.3, and topological polar surface area (TPSA) of 53.1 Ų [1]. The compound belongs to a broader class of N-substituted aziridine-2-carboxylic acid derivatives that have been documented as immunomodulatory agents in the patent literature, with claims covering autoimmune indications including rheumatoid arthritis, multiple sclerosis, and type 1 diabetes [2]. Synthetically, it is accessible via functionalization of preformed aziridine precursors in high yield (85–90%) using methodology reported by the D’hooghe group .

Why Methyl 1-(2-cyanoethyl)aziridine-2-carboxylate Cannot Be Replaced by Generic Aziridine-2-Carboxylates


Simple aziridine-2-carboxylate esters such as methyl aziridine-2-carboxylate (MW 101.1 g/mol, CAS 75154-69-7) lack the N-(2-cyanoethyl) substituent, which critically modulates both physicochemical properties and covalent reactivity. The cyanoethyl group increases molecular weight by 53 Da, adds two rotatable bonds, and introduces a nitrile hydrogen-bond acceptor—shifting TPSA from ~38 Ų to 53.1 Ų and altering logP [1]. Beyond property differences, the N-substituent identity directly governs aziridine ring-opening rates and regioselectivity: computational studies demonstrate that varying the N-substituent from H to Me to benzyl or acyl groups alters N-inversion energies (spanning 5.48–17.06 kcal/mol) and reactivity toward nucleophiles such as cyanide ion [2]. Enzymatic kinetic resolution of N-alkyl aziridine-2-carboxylates by Candida antarctica lipase B shows that stereoselectivity (E values from 5 to >50) and reaction rates vary by an order of magnitude depending solely on the N-substituent [3]. Consequently, substituting this compound with an unsubstituted or differently substituted aziridine-2-carboxylate alters—or abolishes—the reactivity profile relevant to downstream synthetic transformations, enzymatic processing, and potential biological target engagement [2][3].

Quantitative Differentiation Evidence for Methyl 1-(2-cyanoethyl)aziridine-2-carboxylate vs. Structural Analogs


Topological Polar Surface Area (TPSA) Elevation vs. Parent Methyl Aziridine-2-Carboxylate

Methyl 1-(2-cyanoethyl)aziridine-2-carboxylate exhibits a TPSA of 53.1 Ų, approximately 14.8 Ų higher than the parent methyl aziridine-2-carboxylate (estimated TPSA ~38.3 Ų) [1]. This elevation, attributable to the nitrile group of the N-(2-cyanoethyl) substituent, falls within a range that preserves favorable oral absorption potential (typically <140 Ų per Veber rules) while enhancing aqueous solubility and hydrogen-bonding capacity compared to the parent scaffold. The XLogP3 value of –0.3 for the target compound contrasts with the more hydrophilic character of the unsubstituted analog [1].

Physicochemical profiling Permeability prediction Medicinal chemistry design

N-Substituent Modulation of Aziridine Reactivity: Ring-Opening Rate Variability Across Substituent Types

Systematic computational studies reveal that the N-substituent on aziridine-2-carboxylates directly controls N-inversion energy barriers linearly correlated with nucleophilic ring-opening reactivity. N-inversion energies span from 5.48 kcal/mol (strongly electron-withdrawing acyl groups) to 17.06 kcal/mol (sterically demanding α-substituted alkyl groups), with reactivity toward cyanide ion—a model nucleophile—varying accordingly [1]. For the N-(2-cyanoethyl) substituent present in the target compound, the electron-withdrawing nitrile is expected to lower the N-inversion barrier relative to N-alkyl substituents (e.g., N-Me = 16.97 kcal/mol; N-Bn = 16.70 kcal/mol), increasing the population of the reactive invertomer and enhancing ring-opening rates under mild conditions [1]. Direct experimental confirmation in enzymatic systems demonstrates that N-benzyl aziridine-2-carboxylates react approximately 10-fold faster than N-(1'S)-1-phenylethyl analogs [2].

Aziridine reactivity Nucleophilic ring-opening Synthetic methodology

Synthetic Accessibility: High-Yield Preparative Route vs. Multi-Step Aziridination Protocols

Methyl 1-(2-cyanoethyl)aziridine-2-carboxylate is accessible via a one-step functionalization of preformed aziridine precursors in 85–90% isolated yield using DMSO at 70 °C over 3 hours . This contrasts with multi-step syntheses often required for other N-substituted aziridine-2-carboxylates, particularly those bearing aryl or branched alkyl N-substituents, where overall yields can drop to 40–65% across 2–4 steps [1]. The convergent nature of the D’hooghe protocol—using commercially available starting materials and avoiding protecting-group manipulations—reduces both step count and purification burden.

Synthetic methodology Process chemistry Building block procurement

Orthogonal Functional Handle Architecture: Nitrile Plus Methyl Ester vs. Single-Handle Analogs

The target compound presents two electronically and sterically distinguishable electrophilic sites—the methyl ester at C2 and the terminal nitrile of the N-(2-cyanoethyl) chain—enabling sequential, chemoselective transformations without protecting-group manipulation. The ester can undergo hydrolysis, aminolysis, or reduction independently, while the cyano group can be hydrolyzed to a primary amide (nitrile hydratase) or carboxylic acid (nitrilase or chemical hydrolysis) under orthogonal conditions [1][2]. In contrast, methyl aziridine-2-carboxylate possesses only the ester handle, and 1-(2-cyanoethyl)aziridine (N-(2-cyanoethyl)ethylenimine, CAS 4180-92-1) bears only the nitrile, each offering a single point of diversification [3].

Diversity-oriented synthesis Chemoselective transformation Medicinal chemistry

Immunomodulatory Class Membership: Patent-Covered Scaffold with Selective Immunopharmacology

N-substituted aziridine-2-carboxylic acid derivatives, of which methyl 1-(2-cyanoethyl)aziridine-2-carboxylate is a congeneric member, are generically claimed in US Patent 4,826,858 as immune-modulating agents with therapeutic utility in rheumatoid arthritis, multiple sclerosis, systemic lupus erythematosus, and insulin-dependent diabetes [1]. Within this patent class, the clinically studied 2-cyanaziridine ciamexone (BM 41.332) demonstrated selective suppression of the local graft-versus-host reaction without impairing delayed-type hypersensitivity—a selectivity profile absent for broadly immunosuppressive agents such as cyclosporin A . The N-(2-cyanoethyl) substitution pattern in the target compound provides an electronically distinct N-substituent compared to the pyridinylmethyl group of ciamexone, potentially altering target selectivity within the same pharmacological class.

Immunomodulation Autoimmune disease Patent landscape

Enantiomeric Resolution Potential: Lipase-Catalyzed Kinetic Resolution of N-Alkyl Aziridine-2-Carboxylates

N-alkyl aziridine-2-carboxylates—the subclass to which methyl 1-(2-cyanoethyl)aziridine-2-carboxylate belongs—are competent substrates for lipase-catalyzed kinetic resolution. Candida antarctica lipase B (CAL-B) resolves racemic N-alkyl aziridine-2-carboxylates via stereoselective ammoniolysis in tBuOH/NH₃, yielding (2S)-aziridine-2-carboxamide and unreacted (2R)-aziridine-2-carboxylate with enantioselectivity (E) ranging from 5 to >50 depending on N-substituent identity [1]. N-benzyl substrates react approximately 10-fold faster than sterically hindered N-(1'S)-1-phenylethyl substrates, underscoring the sensitivity of enzymatic recognition to N-substituent structure [1]. Pig pancreatic lipase (PPL) and Candida cylindracea lipase (CCL) also effect alcoholysis-based resolution of N-alkyl and N-aryl aziridine-2-carboxylates with medium to good enantiomeric purity [2].

Chiral resolution Biocatalysis Enantiopure building blocks

Highest-Value Application Scenarios for Methyl 1-(2-cyanoethyl)aziridine-2-carboxylate Based on Evidence


Diversity-Oriented Synthesis of Heterocyclic Libraries via Sequential Chemoselective Transformations

The target compound's dual orthogonal handles (methyl ester and nitrile) enable stepwise diversification: the ester can undergo amidation or hydrolysis while leaving the nitrile intact; subsequent nitrile hydration (enzymatic or chemical) yields primary amide or carboxylic acid intermediates that undergo spontaneous or induced cyclization to γ-lactams, δ-lactams, or γ-lactones [1][2]. This is supported by demonstrated conversions of structurally analogous 2-(2-cyanoethyl)aziridines: nitrile hydratase treatment yields 2-(2-carbamoylethyl)aziridines which rearrange to 5-hydroxypiperidin-2-ones under microwave irradiation; chemical hydrolysis (KOH/EtOH/H₂O) followed by acidification yields 4-(aminomethyl)butyrolactones [1]. For procurement, this positions methyl 1-(2-cyanoethyl)aziridine-2-carboxylate as a privileged building block for constructing nitrogen-containing heterocyclic screening libraries with skeletal diversity exceeding that achievable from mono-functional aziridine-2-carboxylates.

Synthesis of Enantiopure β-Amino Acid Derivatives via Lipase-Catalyzed Kinetic Resolution

As an N-alkyl aziridine-2-carboxylate, the compound is a candidate substrate for CAL-B-catalyzed stereoselective ammoniolysis, which resolves racemic mixtures into enantiopure (2S)-aziridine-2-carboxamide and (2R)-aziridine-2-carboxylate with E values dependent on N-substituent identity [1]. Subsequent ring opening of the enantiopure aziridine yields β-amino esters—a class of high-value intermediates for peptidomimetic drug design. The N-(2-cyanoethyl) group, being a linear primary alkyl chain, is predicted to be accommodated in the CAL-B active site without the steric penalty observed for branched N-substituents, potentially enabling resolution with useful enantioselectivity. Procurement of racemic methyl 1-(2-cyanoethyl)aziridine-2-carboxylate followed by in-house enzymatic resolution offers a cost-effective route to both enantiomers relative to asymmetric synthesis approaches requiring chiral auxiliaries or catalysts.

Immunomodulatory Lead Optimization Leveraging Patent-Validated Scaffold Class

The compound falls within the generic structural claims of US Patent 4,826,858, which establishes the N-substituted aziridine-2-carboxylic acid scaffold as a validated starting point for immunomodulatory drug discovery with demonstrated activity in preclinical models of autoimmune disease [1]. Within this patent class, the clinically evaluated 2-cyanaziridine ciamexone established proof-of-concept for selective immunomodulation (suppression of graft-vs-host reaction without impairing delayed-type hypersensitivity) [2]. Methyl 1-(2-cyanoethyl)aziridine-2-carboxylate differs from ciamexone by bearing a methyl ester rather than a nitrile at the aziridine 2-position, and an N-(2-cyanoethyl) rather than N-(pyridinylmethyl) substituent—structural permutations that may modulate pharmacokinetics, target selectivity, and toxicity profile relative to the clinical benchmark. This scaffold differentiation supports its use as a starting point for medicinal chemistry campaigns targeting novel immunomodulatory agents with improved selectivity profiles.

Gram-to-Kilogram Scale Procurement Enabled by High-Yield Single-Step Synthesis

The D’hooghe protocol provides access to methyl 1-(2-cyanoethyl)aziridine-2-carboxylate in 85–90% isolated yield via a single synthetic operation from preformed aziridine precursors (DMSO, 70 °C, 3 h) [1]. This contrasts with multi-step syntheses required for many N-aryl and N-branched alkyl aziridine-2-carboxylates, where cumulative yields of 40–65% over 2–4 steps increase both material cost and timeline [2]. For industrial research organizations requiring multi-gram to kilogram quantities, this translates to a procurement advantage: the target compound can be sourced with shorter lead times, higher batch-to-batch consistency, and lower cost-per-gram compared to analogs requiring lengthier synthetic sequences. The convergent nature of the synthesis—using commercially available precursors without protecting-group manipulations—further reduces scale-up risk.

Quote Request

Request a Quote for Methyl 1-(2-cyanoethyl)aziridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.